GNE 220
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE 220 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
GNE 220 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Scientific Research Applications
GNE 220 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate cellular processes such as migration and adhesion.
Medicine: Explored for its potential therapeutic applications in diseases involving abnormal kinase activity, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
GNE 220 exerts its effects by selectively inhibiting MAP4K4, a kinase involved in various cellular processes such as cell migration, adhesion, and proliferation. The compound binds to the ATP-binding site of MAP4K4, preventing its activation and subsequent downstream signaling. This inhibition disrupts key signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
MAP4K5 Inhibitors: Compounds that inhibit mitogen-activated protein kinase kinase kinase kinase 5 (MAP4K5) with similar potency.
MAP4K6 Inhibitors: Compounds that target mitogen-activated protein kinase kinase kinase kinase 6 (MAP4K6) with comparable selectivity.
Uniqueness of GNE 220
This compound stands out due to its high selectivity and potency for MAP4K4, with an IC50 of 7 nM. This makes it a valuable tool for studying MAP4K4-related pathways and developing targeted therapies. Its ability to inhibit other kinases, such as MAP4K5 and MAP4K6, with varying degrees of potency, further highlights its versatility .
Properties
CAS No. |
1199590-75-4 |
---|---|
Molecular Formula |
C₂₅H₂₆N₈ |
Molecular Weight |
438.53 |
IUPAC Name |
4-methyl-8-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-methylpyrazol-4-yl)-5H-pyrido[4,5]pyrrolo[1,2-d]pyrimidine |
InChI |
InChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29) |
InChI Key |
HXIPOURWZRATPT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1NC3=NC=C(C=C23)C4=CC=C(C=C4)N5CCN(CC5)C)C6=CN(N=C6)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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